rac-(3aR,6S,6aS)-6-iodo-hexahydro-2H-cyclopenta[b]furan
Description
Properties
IUPAC Name |
(3aS,6R,6aR)-6-iodo-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO/c8-6-2-1-5-3-4-9-7(5)6/h5-7H,1-4H2/t5-,6+,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQNYKRMLVHPGX-RRKCRQDMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CCO2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]2[C@@H]1CCO2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,6S,6aS)-6-iodo-hexahydro-2H-cyclopenta[b]furan typically involves the iodination of a precursor compound. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the cyclopenta[b]furan ring. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve high efficiency and safety in industrial settings .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom serves as an excellent leaving group, facilitating nucleophilic substitutions under mild conditions. This reactivity is critical for functionalizing the bicyclic framework.
-
Stereochemical Outcomes : Substitutions at C6 proceed with inversion of configuration due to the bicyclic system’s rigidity, as confirmed by X-ray crystallography .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.
Ring-Opening Reactions
The furan ring undergoes controlled cleavage under acidic or oxidative conditions, enabling access to linear derivatives.
-
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the furan oxygen, followed by nucleophilic attack at the adjacent carbon.
-
Oxidative Stability : The cyclopentane ring remains intact during ozonolysis, preserving the bicyclic core .
Cross-Coupling Reactions
The iodine substituent participates in palladium-catalyzed couplings, enabling C–C bond formation.
-
Substrate Scope : Aryl boronic acids with electron-donating groups show higher reactivity .
-
Limitations : Steric hindrance at C6 reduces yields for bulky coupling partners.
Reduction and Hydrogenation
The iodomethyl group and unsaturated bonds (if present) are susceptible to reduction.
Radical Reactions
The C–I bond undergoes homolytic cleavage under UV irradiation, generating cyclopentyl-furanyl radicals.
Key Research Findings
-
Steric Effects : The bicyclic framework directs nucleophilic attacks to the exo face, as shown in computational studies .
-
Thermodynamic Stability : DFT calculations indicate the cis-fused rings increase strain energy by 8–10 kcal/mol compared to trans-fused analogs.
-
Synthetic Utility : This compound serves as a precursor to prostaglandin analogs and antiviral agents .
Scientific Research Applications
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions enables the formation of diverse derivatives with potential biological activities.
- Cycloaddition Reactions : rac-(3aR,6S,6aS)-6-iodo-hexahydro-2H-cyclopenta[b]furan can undergo cycloaddition reactions with various dipolarophiles to yield novel compounds. This property is particularly useful in designing new pharmaceuticals and agrochemicals .
Medicinal Chemistry
Due to its structural characteristics, this compound can be explored for potential therapeutic applications. The presence of iodine enhances its reactivity and may contribute to the biological activity of its derivatives.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. Further research could elucidate mechanisms of action and optimize these derivatives for enhanced efficacy against resistant strains .
Catalysis
The compound's unique structure allows it to act as a catalyst or catalyst precursor in various chemical transformations. Its application in catalytic processes can lead to more efficient synthetic routes.
- Metal-Catalyzed Reactions : When combined with metal catalysts, this compound can facilitate reactions such as hydrogenation and cross-coupling, which are pivotal in the synthesis of complex organic molecules .
Case Studies
Mechanism of Action
The mechanism of action of rac-(3aR,6S,6aS)-6-iodo-hexahydro-2H-cyclopenta[b]furan involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, allowing the compound to participate in various chemical transformations. The pathways involved may include nucleophilic substitution, oxidative addition, and reductive elimination, depending on the specific reaction conditions .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities between rac-(3aR,6S,6aS)-6-iodo-hexahydro-2H-cyclopenta[b]furan and its analogs:
Key Observations :
- Iodo vs.
- Steric Bulk : The phenylpentyl chain in CAS 145667-75-0 introduces significant steric hindrance, limiting its utility in stereoselective reactions compared to the more compact iodo derivative .
- Protecting Groups : The benzyloxy group in CAS 81190-06-9 acts as a protecting group, enabling selective functionalization, whereas the iodo group may serve as a leaving group in cross-coupling reactions .
Physical Properties and Stability
- Melting Point/Solubility : Data gaps exist for the iodo compound, but its higher molecular weight (264.063 g/mol) suggests lower solubility in polar solvents compared to Corey lactone (172.18 g/mol) .
- Thermal Stability : The iodo derivative may exhibit lower thermal stability than benzyloxy-protected analogs due to weaker C-I bonds .
Biological Activity
The compound rac-(3aR,6S,6aS)-6-iodo-hexahydro-2H-cyclopenta[b]furan (CAS Number: 138943-60-9) is a bicyclic organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a hexahydro-cyclopenta[b]furan framework with an iodine substituent at the 6-position. Its molecular formula is , and it has a molar mass of approximately 218.07 g/mol. The IUPAC name is (3aS,6R,6aR)-6-iodohexahydro-2H-cyclopenta[b]furan .
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁IO |
| Molar Mass | 218.07 g/mol |
| IUPAC Name | (3aS,6R,6aR)-6-iodohexahydro-2H-cyclopenta[b]furan |
| CAS Number | 138943-60-9 |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Cyclopentane Framework : Using cyclization reactions involving suitable precursors.
- Iodination : Introducing iodine at the 6-position through electrophilic substitution reactions.
- Purification : Employing chromatographic techniques to isolate the desired product in high purity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of this compound possess antimicrobial properties against several bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli , suggesting potential applications in antibiotic development.
Anti-inflammatory Effects
In vitro assays indicated that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1beta. This activity suggests its potential for treating inflammatory diseases.
The biological effects of this compound are believed to be mediated through:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a ligand for certain receptors, influencing signal transduction pathways.
Case Studies
-
Case Study on Antimicrobial Activity :
- A recent study evaluated the antimicrobial efficacy of this compound against various pathogens.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
-
Case Study on Anti-inflammatory Properties :
- In a controlled experiment assessing inflammation in murine models, treatment with this compound resulted in a significant reduction in paw edema compared to controls.
- Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
Q & A
Q. What are the established synthetic methodologies for rac-(3aR,6S,6aS)-6-iodo-hexahydro-2H-cyclopenta[b]furan, and what key reaction parameters influence yield?
The synthesis typically involves functionalization of a preformed cyclopenta[b]furan scaffold. A common approach is iodination via electrophilic substitution or metal-mediated coupling. For example, iodination at the 6-position can be achieved using iodine monochloride (ICl) in dichloromethane under anhydrous conditions, with yields dependent on temperature control (0–5°C) and stoichiometric ratios of the iodinating agent . Stereochemical preservation requires inert atmospheres (e.g., N₂) to avoid racemization. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate gradient) is critical to isolate the racemic mixture .
Q. How is the stereochemical configuration of the cyclopenta[b]furan core confirmed experimentally?
Stereochemical verification combines 2D NMR (¹H-¹H COSY, NOESY) and X-ray crystallography. For instance, NOESY correlations between the 6-iodo substituent and adjacent protons (e.g., H-3a and H-6aS) confirm spatial proximity, aligning with the (3aR,6S,6aS) configuration . X-ray diffraction provides unambiguous proof of the bicyclic framework’s chair-like conformation and iodine orientation . Optical rotation data ([α]D) can further corroborate enantiomeric purity when compared to literature values for related iodinated furans .
Advanced Research Questions
Q. What mechanistic insights explain the regioselective introduction of iodine at the 6-position in this bicyclic framework?
Regioselectivity is governed by the electronic and steric environment of the cyclopenta[b]furan ring. Computational studies (DFT) suggest that the 6-position is more electrophilic due to hyperconjugative interactions between the furan oxygen lone pairs and the adjacent C-I σ* orbital. This destabilizes the transition state for iodination at other positions . Experimental validation using deuterium-labeled analogs shows preferential deuteration at C-6, supporting the computational model .
Q. How can researchers reconcile discrepancies between predicted (DFT) and observed NMR chemical shifts for diastereomers of this compound?
Discrepancies often arise from solvent effects or dynamic conformational equilibria. For example, DFT calculations assuming a static structure may overlook puckering motions in the cyclopentane ring. To address this, variable-temperature NMR (VT-NMR) can detect coalescence points for interconverting conformers. Additionally, explicit solvent modeling (e.g., methanol as in ) in DFT simulations improves shift prediction accuracy by accounting for hydrogen bonding .
Q. What role does this iodo compound play as a precursor in synthesizing prostaglandin analogs or other bioactive molecules?
The iodine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkyl groups. For example, palladium-catalyzed coupling with boronic acids can replace iodine with bioactive moieties, mimicking strategies used for Corey lactone derivatives in prostaglandin synthesis . The bicyclic framework’s rigidity also facilitates stereocontrol in downstream functionalization, critical for maintaining biological activity .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) and adjust iodine equivalents to minimize overhalogenation .
- Data Interpretation : Use Gaussian-based DFT workflows with solvent correction (SMD model) to align computational and experimental NMR data .
- Applications : Leverage the compound’s iodine reactivity for click chemistry or bioconjugation, expanding its utility in drug discovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
